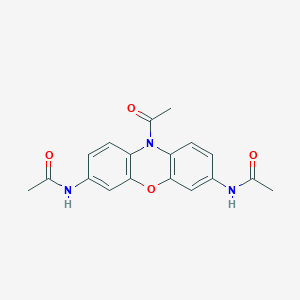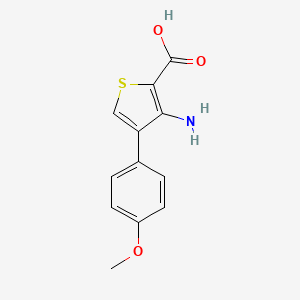![molecular formula C11H14O3 B12599983 [(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde CAS No. 881181-61-9](/img/structure/B12599983.png)
[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyd ist eine chemische Verbindung mit einer einzigartigen Struktur, die einen Cyclohexadienring umfasst, der mit drei Methylgruppen und einer Oxogruppe substituiert ist, die mit einer Acetaldehyd-Einheit verknüpft ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyd beinhaltet typischerweise die Reaktion von 1,3,5-Trimethyl-4-hydroxycyclohexa-2,5-dien-1-on mit Acetaldehyd unter sauren oder basischen Bedingungen. Die Reaktion kann durch Säuren wie Schwefelsäure oder Basen wie Natriumhydroxid katalysiert werden, abhängig vom gewünschten Reaktionsweg und den Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussreaktoren umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Das Verfahren würde wahrscheinlich Schritte zur Reinigung umfassen, wie z. B. Destillation oder Umkristallisation, um die Verbindung in ihrer reinen Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln und so Alkohole bilden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Acetaldehyd-Einheit durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die Enzymwechselwirkungen und Stoffwechselwege betreffen.
Industrie: Es kann bei der Herstellung von Polymeren, Harzen und anderen Materialien mit bestimmten Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den [(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyd seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Oxogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Enzymen und Proteinen teilnehmen und so deren Aktivität und Funktion beeinflussen. Die Struktur der Verbindung ermöglicht es ihr, an mehreren Wegen teilzunehmen, abhängig vom jeweiligen Kontext und der Anwendung.
Wirkmechanismus
The mechanism by which [(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde exerts its effects involves interactions with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function. The compound’s structure allows it to engage in multiple pathways, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoat: Diese Verbindung hat eine ähnliche Cyclohexadienstruktur, jedoch mit unterschiedlichen Substituenten.
3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propansäure: Eine weitere Verbindung mit einer verwandten Struktur, die in verschiedenen Anwendungen verwendet wird.
Eigenschaften
CAS-Nummer |
881181-61-9 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(1,3,5-trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C11H14O3/c1-8-6-11(3,14-5-4-12)7-9(2)10(8)13/h4,6-7H,5H2,1-3H3 |
InChI-Schlüssel |
ZBTBVVQESOMHOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=C(C1=O)C)(C)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)

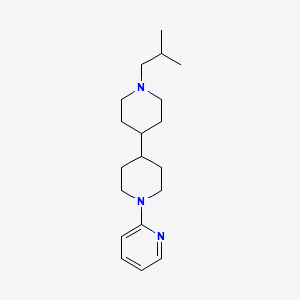


![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
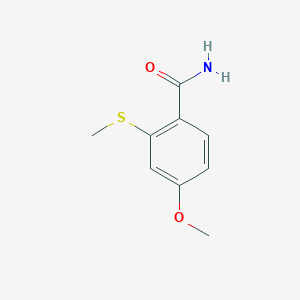
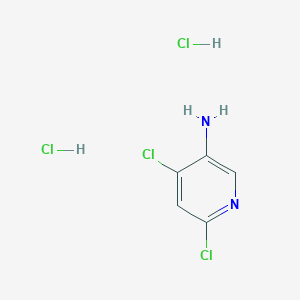
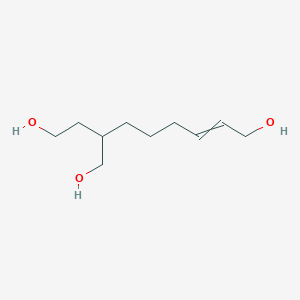
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
